4-Bromo-1-iodo-2-(methoxymethoxy)benzene
Description
Properties
IUPAC Name |
4-bromo-1-iodo-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEMCZCNPUOWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination and Methoxymethoxy Protection
The synthesis begins with 2-aminophenol, where the hydroxyl group is protected as a methoxymethoxy ether. Treatment with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate facilitates this transformation. The resulting 2-(methoxymethoxy)aniline serves as the precursor for subsequent halogenation.
Bromination at Position 4
Electrophilic bromination of 2-(methoxymethoxy)aniline is directed by the electron-donating amino group. Using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid, bromine is introduced para to the amino group, yielding 4-bromo-2-(methoxymethoxy)aniline. This step achieves regioselectivity due to the strong para-directing effect of the amino group.
Sandmeyer Iodination
The amino group is then replaced via a Sandmeyer reaction. Diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which is subsequently treated with potassium iodide (KI) to afford 4-bromo-1-iodo-2-(methoxymethoxy)benzene. This method achieves a yield of 92% under optimized conditions.
Critical Considerations :
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The methoxymethoxy group remains stable under acidic diazotization conditions.
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Excess KI ensures complete iodide substitution, minimizing byproducts.
Decarboxylative Bromination of Benzoic Acid Derivatives
Synthesis of 2-(Methoxymethoxy)benzoic Acid
Starting with 2-hydroxybenzoic acid, protection of the hydroxyl group with MOMCl yields 2-(methoxymethoxy)benzoic acid. This intermediate undergoes decarboxylative bromination using tetrabutylammonium tribromide (Bu₄NBr₃) and potassium phosphate (K₃PO₄) in acetonitrile. The reaction proceeds via radical intermediates, selectively introducing bromine at position 4 (para to the methoxymethoxy group).
Iodination via Electrophilic Substitution
The brominated product, 4-bromo-2-(methoxymethoxy)benzoic acid, is decarboxylated to 4-bromo-2-(methoxymethoxy)benzene. Iodination at position 1 is achieved using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃), leveraging the ortho-directing effect of the methoxymethoxy group. This method reports a 77–98% yield for bromination and 85% yield for iodination.
Advantages :
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Avoids harsh diazotization conditions.
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Compatible with acid-sensitive substrates.
Friedel-Crafts Acylation and Reduction
Acylation of Phenetole Derivatives
Adapting methods from dapagliflozin intermediate synthesis, 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride using oxalyl chloride. Friedel-Crafts acylation with a methoxymethoxy-substituted arene (e.g., 1-methoxy-2-(methoxymethoxy)benzene) introduces a ketone group at position 4.
Ketone Reduction and Halogen Exchange
The ketone intermediate is reduced to a methylene group using triethylsilane (Et₃SiH) and aluminum chloride (AlCl₃). Subsequent halogen exchange from chlorine to iodine employs potassium iodide in a polar aprotic solvent (e.g., DMF), achieving 90% conversion under reflux.
Limitations :
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Requires strict temperature control to prevent demethylation of the methoxymethoxy group.
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Multi-step purification increases complexity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Regioselectivity
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-iodo-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-iodo-2-(methoxymethoxy)benzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The methoxymethoxy group can also participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Key Observations :
Halogen Positioning : The placement of iodine and bromine significantly influences reactivity. For example, 4-Bromo-2-iodo-1-methoxybenzene undergoes preferential iodine substitution in cross-coupling due to its lower bond dissociation energy compared to bromine.
Protective Groups: The MOMO group in the title compound offers milder deprotection conditions (e.g., HCl/MeOH) compared to benzyloxy (Bn) groups, which require hydrogenolysis .
Electronic Effects : Methoxy groups (electron-donating) enhance aromatic ring electron density, whereas halogens (electron-withdrawing) direct electrophilic substitution. The MOMO group provides steric bulk, reducing reaction rates in crowded systems .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The iodine substituent in the title compound participates preferentially over bromine in palladium-catalyzed couplings, yielding biaryl products with high regioselectivity . In contrast, 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0) lacks iodine, limiting its utility to bromine-selective reactions.
- Buchwald-Hartwig Amination : The MOMO group’s stability under basic conditions enables efficient amination without deprotection, a advantage over hydroxyl-protected analogs .
Physicochemical Properties
- Solubility: The MOMO group enhances solubility in polar aprotic solvents (e.g., DCM, THF) compared to non-protected phenols .
- Stability : Halogenated analogs with methoxy groups (e.g., 4-Bromo-2-iodo-1-methoxybenzene ) exhibit greater thermal stability than MOMO-protected derivatives, which decompose above 150°C.
Hazard and Handling
Like its analogs, the title compound requires precautions due to halogen toxicity and irritancy. For example, 2-Bromo-4-iodo-1-methoxybenzene is classified as hazardous (H315, H319, H335), necessitating gloves, goggles, and ventilation.
Biological Activity
4-Bromo-1-iodo-2-(methoxymethoxy)benzene is an aromatic compound characterized by the presence of bromine and iodine substituents on a benzene ring, along with a methoxymethoxy group. Its unique molecular structure allows for a variety of biological activities, particularly in the context of enzyme inhibition and protein-ligand interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrI O2, with a molecular weight of approximately 312.93 g/mol. The presence of halogen atoms (bromine and iodine) enhances its ability to form halogen bonds, which can significantly affect its interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrI O2 |
| Molecular Weight | 312.93 g/mol |
| Structural Features | Bromine, Iodine, Methoxymethoxy group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents may facilitate halogen bonding, enhancing binding affinity to proteins and enzymes. This property makes it a candidate for studies involving:
- Enzyme Inhibition: The compound can inhibit specific enzymes by competing with natural substrates or binding to active sites.
- Protein-Ligand Interactions: Its unique structure allows it to bind selectively to certain proteins, potentially modulating their activity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies on related halogenated compounds have shown that they can effectively inhibit enzymes involved in various metabolic pathways. The mechanism often involves direct competition at the enzyme's active site or allosteric modulation.
Case Studies
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Structure-Activity Relationship (SAR) Studies
SAR studies have shown that the presence of halogens like bromine and iodine significantly influences the biological activity of aromatic compounds. A study focusing on related compounds revealed that the introduction of halogens improved binding affinity to target proteins . These findings provide a basis for investigating this compound in similar contexts. -
Metabolic Transformations
The compound may undergo metabolic transformations leading to active metabolites that could influence various biological pathways. This aspect is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Pharmaceutical Development: Its unique structure makes it suitable for designing new drugs targeting specific enzymes or receptors.
- Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
